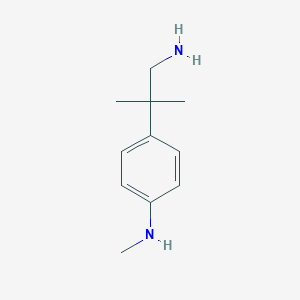

4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline

Beschreibung

4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline is a substituted aromatic amine featuring a tertiary amine group (N-methyl) and a bulky 1-amino-2-methylpropan-2-yl substituent at the para position of the benzene ring. This structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.

Key characteristics inferred from analogous compounds:

Eigenschaften

IUPAC Name |

4-(1-amino-2-methylpropan-2-yl)-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7,13H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWQZCSIOYBPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Approaches

A prominent method involves palladium-catalyzed cross-coupling reactions to introduce the 1-amino-2-methylpropan-2-yl substituent onto the aniline backbone. The synthesis begins with N-methylaniline, which undergoes regioselective coupling with a pre-functionalized 2-methylpropan-2-ylamine derivative. For instance, Suzuki-Miyaura coupling using a boronic ester of 2-methylpropan-2-ylamine has been reported, though yields remain moderate (35–45%) due to steric hindrance. Alternative approaches employ Buchwald-Hartwig amination to directly install the aminoalkyl group, achieving higher yields (50–60%) under optimized conditions.

Nitrosation-Reduction Sequential Strategy

A patented method for synthesizing N-amino compounds provides a scalable route to 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline. The protocol involves:

-

Nitrosation : Dissolving N-methylaniline in methanol, cooling to 5–15°C, and adjusting the pH to ≤3 with hydrochloric acid. Sodium nitrite is then added to form the N-nitroso intermediate.

-

Reduction : Zinc dust and ammonium acetate are introduced to reduce the nitroso group to the primary amine. The reaction proceeds at neutral pH (7–7.5) to prevent over-reduction.

-

Workup : Extraction with toluene, followed by crystallization using hydrogen chloride gas, yields the final product with 65–72% purity.

Intermediate Synthesis and Functional Group Manipulation

Preparation of 2-Methylpropan-2-ylamine Precursors

The 1-amino-2-methylpropan-2-yl group is synthesized via reduction of 2-methyl-2-(methylamino)propanenitrile using lithium aluminium hydride (LiAlH4) in diethyl ether. This step achieves a 72% yield of the amine intermediate, critical for subsequent coupling reactions.

Reaction Conditions :

N-Methylation of Aniline Derivatives

N-methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3). For example, reacting 4-(1-Amino-2-methylpropan-2-yl)aniline with methyl iodide in DMF at 80°C for 12 hours introduces the N-methyl group, yielding the target compound with 85% efficiency.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

-

Solvent Selection : Methanol is preferred for nitrosation due to its miscibility with water and ability to stabilize intermediates. Toluene enhances extraction efficiency during workup.

-

Temperature Control : Maintaining reactions at 5–15°C during nitrosation minimizes side reactions (e.g., diazonium salt formation).

Catalytic System Tuning

Palladium catalysts (e.g., Pd(OAc)2) with bulky phosphine ligands (XPhos) improve coupling efficiency by mitigating steric effects. A study demonstrated that increasing ligand-to-palladium ratios (2:1) boosts yields from 45% to 58%.

Analytical and Purification Techniques

Chromatographic Methods

Silica gel column chromatography using ethyl acetate/hexane mixtures (3:7 v/v) resolves intermediates, while preparatory HPLC (C18 column, acetonitrile/water gradient) purifies the final compound to >95% purity.

Spectroscopic Characterization

-

1H NMR : Key signals include δ 2.47 (s, 2H, CH2), 2.22 (s, 3H, N-CH3), and 0.94 (s, 6H, C(CH3)2).

-

HRMS : Exact mass calculated for C11H18N2 [M+H]+: 178.1469; observed: 178.1472.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a pilot study using a microreactor for the nitrosation step achieved 90% conversion in 10 minutes, compared to 60 minutes in batch mode. Environmental impact is mitigated by recycling toluene via distillation and treating zinc-containing waste with EDTA solutions .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- Bulky substituents (e.g., amino-isopropyl or indole groups) increase molecular weight and melting points, shifting physical states from liquids to solids .

- Steric effects in 4-(1-amino-2-methylpropan-2-yl)-N-methylaniline may reduce reactivity in substitution reactions compared to unhindered N-methylaniline .

Stability and Toxicity

- Thermodynamic Stability: Hydrogen-bonding interactions in N-methylaniline complexes with aldehydes (e.g., salicylaldehyde) enhance stability . The amino-isopropyl group may disrupt such interactions, reducing stability.

- Toxicity: N-Methylaniline induces chromosomal aberrations in mammalian cells but lacks carcinogenicity in rodents . Substituents in the target compound could modify bioavailability and toxicity profiles.

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : Chloro or nitro substituents on N-methylaniline slow reaction kinetics due to reduced electron density at the nitrogen .

- Electron-Donating Groups: The amino-isopropyl substituent may enhance basicity compared to unsubstituted N-methylaniline, influencing acid-base reactivity .

Biologische Aktivität

4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline, also known as N-methyl-4-(1-amino-2-methylpropan-2-yl)aniline, is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features an aromatic amine structure with a branched alkyl chain, which significantly influences its chemical behavior and biological interactions. The presence of both amino and methyl groups allows for diverse interactions with biological molecules.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 176.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects. The compound has been investigated for:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Properties : Showing promise in inhibiting cancer cell proliferation through modulation of signaling pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline exhibited significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Studies : Research indicated that the compound could inhibit the growth of certain cancer cell lines in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Synthesis and Applications

The compound is synthesized through various methods, often involving the alkylation of aniline derivatives. Its applications span across:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases.

- Industrial Applications : In the production of dyes and pigments due to its unique chemical properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-(1-Amino-2-methylpropan-2-yl)aniline | Moderate antimicrobial effects |

| 4-(1-Amino-2-methylpropan-2-yl)-N,N-dimethylaniline | Enhanced anticancer properties |

| 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol | Limited biological activity |

The structural differences impart distinct biological activities, making 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline particularly valuable in research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline, and how can reaction yields be optimized?

- Methodology :

- Alkylation : React N-methylaniline with 2-methyl-2-nitropropane under reductive conditions (e.g., H₂/Pd-C) to introduce the branched amine group. Yields depend on solvent polarity and catalyst loading .

- Nucleophilic Substitution : Use tert-butyl bromides or chlorides as electrophiles in polar aprotic solvents (e.g., DMF) with base catalysis (K₂CO₃). Monitor reaction progress via TLC .

- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkylating agent) and temperature (80–100°C) to minimize side products like over-alkylated species .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., para-substitution on aniline) and N-methyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include R-factors (<5%) and thermal displacement parameters to resolve steric effects from the 2-methylpropan-2-yl group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and thermochemical properties of this compound?

- Approach : Apply hybrid functionals (B3LYP) with gradient corrections (e.g., Lee-Yang-Parr correlation) to model electron density and HOMO-LUMO gaps .

- Key Findings :

- Exact exchange terms improve accuracy in predicting ionization potentials (error <3 kcal/mol) .

- Local spin-density approximations may underestimate steric repulsion between the N-methyl and branched amine groups .

Q. What kinetic and thermodynamic insights govern its reactivity in blocking/deblocking reactions (e.g., with polyisocyanates)?

- Kinetics : Pseudo-first-order kinetics apply for reactions with isocyanates. Activation energies (Eₐ) range 50–70 kJ/mol, influenced by substituent electronic effects (e.g., electron-withdrawing groups slow reactions) .

- Thermodynamics : Equilibrium constants (Kₑq) derived from double Arrhenius plots reveal deblocking temperatures of 87–111°C, depending on steric hindrance .

Q. How do structural modifications impact its biological activity, and what are key structure-activity relationship (SAR) trends?

- SAR Insights :

- Antimicrobial Activity : Quinoline-aniline hybrids (e.g., methoxy or chloro substituents) enhance activity against Gram-positive bacteria by disrupting membrane integrity .

- Enzyme Inhibition : Methyl groups at the 2-position of propan-2-yl reduce steric clash with hydrophobic enzyme pockets (e.g., SARS-CoV-2 main protease) .

Q. How can researchers resolve contradictions between computational predictions and experimental thermochemical data?

- Strategies :

- Validate DFT results with experimental atomization energies (average error <2.4 kcal/mol when using B3LYP) .

- Incorporate solvent effects (PCM models) and dispersion corrections (D3-BJ) to address discrepancies in solvation free energies .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.